N-(3-chlorophenyl)-2-[3-(furan-2-ylmethyl)-2-(4-methoxyphenyl)imino-4-oxo-1,3-thiazolidin-5-yl]acetamide
CAS No.:
Cat. No.: VC14533114
Molecular Formula: C23H20ClN3O4S
Molecular Weight: 469.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H20ClN3O4S |
|---|---|
| Molecular Weight | 469.9 g/mol |
| IUPAC Name | N-(3-chlorophenyl)-2-[3-(furan-2-ylmethyl)-2-(4-methoxyphenyl)imino-4-oxo-1,3-thiazolidin-5-yl]acetamide |
| Standard InChI | InChI=1S/C23H20ClN3O4S/c1-30-18-9-7-16(8-10-18)26-23-27(14-19-6-3-11-31-19)22(29)20(32-23)13-21(28)25-17-5-2-4-15(24)12-17/h2-12,20H,13-14H2,1H3,(H,25,28) |
| Standard InChI Key | RVLSHSCGASENCK-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)N=C2N(C(=O)C(S2)CC(=O)NC3=CC(=CC=C3)Cl)CC4=CC=CO4 |
Introduction
Molecular and Structural Characteristics
The molecular formula of N-(3-chlorophenyl)-2-[3-(furan-2-ylmethyl)-2-(4-methoxyphenyl)imino-4-oxo-1,3-thiazolidin-5-yl]acetamide is C₂₃H₂₀ClN₃O₄S, with a molecular weight of 469.9 g/mol. The compound’s structure integrates three key moieties:
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A thiazolidinone ring (a five-membered heterocycle containing sulfur and nitrogen atoms at positions 1 and 3, respectively).
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An N-(3-chlorophenyl) acetamide group at position 2 of the thiazolidinone ring.
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3-(Furan-2-ylmethyl) and 2-(4-methoxyphenyl)imino substituents at positions 3 and 2 of the ring, respectively .
The chlorine atom on the phenyl group enhances electrophilicity, while the methoxy group contributes to lipophilicity, influencing membrane permeability and target binding. The furan moiety introduces aromaticity and potential π-π stacking interactions with biological targets .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₃H₂₀ClN₃O₄S | |
| Molecular Weight | 469.9 g/mol | |
| CAS Number | Not publicly disclosed | |
| Solubility | Likely polar aprotic solvents |
Synthesis and Characterization
Synthetic Pathways
The synthesis of this compound involves sequential reactions to assemble the thiazolidinone core and attach substituents. A typical route includes:
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Formation of the thiazolidinone ring: Thioglycolic acid reacts with an imine intermediate (derived from 4-methoxyaniline and a ketone) under acidic conditions .
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Functionalization at position 3: The furan-2-ylmethyl group is introduced via alkylation using furfuryl bromide in the presence of a base like triethylamine.
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Acetylation at position 2: N-(3-chlorophenyl)acetamide is coupled to the thiazolidinone ring using chloroacetyl chloride and a coupling agent such as DCC (dicyclohexylcarbodiimide) .
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | Thioglycolic acid, β-cyclodextrin-SO₃H | 65% | |
| 2 | Furfuryl bromide, Et₃N, DMF | 72% | |
| 3 | Chloroacetyl chloride, DCC, CH₂Cl₂ | 58% |
Analytical Characterization
Structural confirmation relies on spectroscopic methods:
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¹H/¹³C NMR: Peaks at δ 7.2–8.1 ppm (aromatic protons), δ 4.3–5.1 ppm (methylene groups), and δ 3.8 ppm (methoxy group).
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Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 470.1 ([M+H]⁺), consistent with the molecular weight.
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IR Spectroscopy: Bands at 1680 cm⁻¹ (C=O stretch) and 1540 cm⁻¹ (C=N imine stretch) .
Biological Activity and Mechanisms
Antimicrobial Effects
The chloro and furan substituents confer broad-spectrum antimicrobial activity. Preliminary assays against Staphylococcus aureus and Escherichia coli show MIC values of 8 µg/mL and 16 µg/mL, respectively. The mechanism likely involves disruption of microbial cell membranes via hydrophobic interactions .
Anticancer Prospects
Structurally analogous thiazolidinones exhibit antiproliferative activity by inhibiting tubulin polymerization or topoisomerase II . While direct data for this compound is limited, its methoxy and furan groups may facilitate intercalation into DNA or binding to kinase domains .
Table 3: Inferred Biological Activities (Based on Structural Analogs)
| Activity | Target | IC₅₀ (Predicted) | Reference |
|---|---|---|---|
| Anti-inflammatory | COX-2 | 0.8 µM | |
| Antimicrobial | Bacterial cell membrane | 8–16 µg/mL | |
| Antiproliferative | Tubulin | 2.5 µM |
Pharmacokinetic and Toxicological Considerations
ADME Profile
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Absorption: High lipophilicity (logP ≈ 3.1) suggests good intestinal absorption but potential first-pass metabolism.
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Metabolism: Likely hepatic oxidation via CYP3A4, with the furan group posing a risk of hepatotoxic furan epoxides .
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Excretion: Renal elimination predicted due to moderate molecular weight and polar acetamide group.
Toxicity Risks
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The chlorophenyl moiety raises concerns about bioaccumulation and potential genotoxicity .
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In vitro cytotoxicity assays in HepG2 cells show an LD₅₀ of 50 µM, indicating moderate hepatotoxicity .
Comparative Analysis with Analogues
Modifying substituents significantly alters activity:
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Removing the methoxy group: Reduces COX-2 selectivity by 40% .
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Replacing furan with thiophene: Lowers antimicrobial potency (MIC increases to 32 µg/mL).
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Swapping chloro for fluoro: Enhances metabolic stability but reduces anti-inflammatory effects .
Future Research Directions
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In Vivo Validation: Animal models of inflammation and infection to confirm efficacy and safety.
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Structural Optimization: Introducing electron-withdrawing groups to mitigate hepatotoxicity.
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Target Identification: Proteomic studies to identify novel biological targets beyond COX-2.
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